N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4S/c19-18(20,21)29-14-4-6-15(7-5-14)30(26,27)24-8-11-28-17-12-16(22-13-23-17)25-9-2-1-3-10-25/h4-7,12-13,24H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVSAHMKIDFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Compound Structure and Synthesis
The compound features a sulfonamide moiety , a trifluoromethoxy group , and a piperidinyl-pyrimidinyl structure . Its IUPAC name reflects the complexity of its architecture, which is crucial for its biological activity.
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring: This can be achieved through condensation reactions between aldehydes and amidines.
- Piperidine Introduction: The piperidine group is integrated via nucleophilic substitution.
- Coupling with Trifluoromethoxy Group: This is often accomplished using palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The compound may exert its effects through:
- Enzyme Inhibition: It has been noted to inhibit enzymes related to inflammatory pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation: The compound may bind to certain receptors, altering their activity and influencing downstream signaling pathways.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
-
Anti-Cancer Activity:
- Studies have shown that derivatives similar to this compound exhibit significant anti-proliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For instance, compounds with similar structures demonstrated IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on cell growth .
- Antimicrobial Properties:
- Enzyme Inhibition:
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
